molecular formula C13H15NOS2 B14710862 5-Propyl-3-(p-tolyl)rhodanine CAS No. 23522-45-4

5-Propyl-3-(p-tolyl)rhodanine

Cat. No.: B14710862
CAS No.: 23522-45-4
M. Wt: 265.4 g/mol
InChI Key: NDUYLFHBELLXTJ-UHFFFAOYSA-N
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Description

5-Propyl-3-(p-tolyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine ring with a propyl group at the 5-position and a p-tolyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-3-(p-tolyl)rhodanine can be achieved through the Knoevenagel condensation reaction. This involves the reaction of rhodanine with an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction is typically carried out under microwave dielectric heating to improve yields and reaction rates .

Industrial Production Methods

Industrial production methods for rhodanine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yields.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-3-(p-tolyl)rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The thiazolidine ring can undergo substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Propyl-3-(p-tolyl)rhodanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antibacterial and antifungal activities, where it disrupts essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyl-3-(p-tolyl)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl and p-tolyl groups contribute to its unique pharmacological profile and potential therapeutic applications.

Properties

CAS No.

23522-45-4

Molecular Formula

C13H15NOS2

Molecular Weight

265.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H15NOS2/c1-3-4-11-12(15)14(13(16)17-11)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3

InChI Key

NDUYLFHBELLXTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C

Origin of Product

United States

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